Tetrafluoroterephthalic acid

Descripción

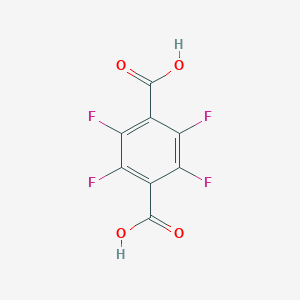

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNRNCNCXRGUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215510 | |

| Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-36-8 | |

| Record name | 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 652-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluoroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRAFLUOROTEREPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NM6WEY2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrafluoroterephthalic Acid (CAS 652-36-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluoroterephthalic acid (C₈H₂F₄O₄), CAS number 652-36-8, is a fluorinated aromatic dicarboxylic acid that has garnered significant interest across various scientific disciplines. Its unique properties, stemming from the presence of four fluorine atoms on the benzene ring, make it a valuable building block in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, safety information, and diverse applications with a focus on its role in drug development and the synthesis of advanced materials.

Chemical and Physical Properties

This compound typically appears as a white to pale yellow crystalline powder.[1] The strong electron-withdrawing nature of the fluorine atoms significantly influences its acidity and reactivity.[2]

| Property | Value | References |

| CAS Number | 652-36-8 | [3] |

| Molecular Formula | C₈H₂F₄O₄ | [3][4] |

| Molecular Weight | 238.09 g/mol | [3] |

| Appearance | White to pale yellow to light orange powder/crystal | [1][5] |

| Melting Point | 275-277 °C (with decomposition) | [3][6][7] |

| Boiling Point (Predicted) | 337.9 ± 42.0 °C | [6] |

| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 0.95 ± 0.10 | [5] |

| Water Solubility | Sparingly soluble, very faint turbidity in hot water | [5][6] |

| Solubility in Organic Solvents | Soluble in N,N-dimethylformamide, dimethyl sulfoxide, and acetonitrile | [2] |

| InChI | 1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | [7] |

| SMILES | OC(=O)c1c(F)c(F)c(C(O)=O)c(F)c1F | [7] |

Synthesis of this compound

The primary and most effective method for synthesizing this compound involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by carbonation with carbon dioxide.[8] An optimized protocol has been developed to achieve high yields and purity.[8]

Optimized Experimental Protocol

This optimized synthesis protocol allows for the preparation of gram quantities of pure 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC) with a high yield of 95%.[8] This method avoids the formation of the monosubstituted byproduct, 2,3,5,6-tetrafluorobenzoic acid, thus simplifying the purification process.[8]

Materials:

-

1,2,4,5-tetrafluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Tetrahydrofuran (THF)

-

Carbon Dioxide (CO₂), dried (e.g., by passing through a P₄O₁₀ column)

-

Hydrochloric acid (HCl), aqueous solution (1M)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

Dissolve 1,2,4,5-tetrafluorobenzene (1 equivalent) in dry THF in a flask under an argon atmosphere.

-

Cool the solution to approximately -75 °C.

-

Add n-butyllithium (>2 equivalents) dropwise over 30 minutes, ensuring the temperature does not rise above -60 °C.[8]

-

Stir the resulting suspension for 30 minutes at this temperature.[8]

-

Bubble dried CO₂ gas through the solution for 10 minutes at approximately -70 °C, then continue bubbling while allowing the mixture to warm to room temperature over 1 hour.[8] This will result in the formation of a white sludge.[1]

-

Cool the solution to 0 °C and add aqueous HCl (1M), then stir the mixture overnight.[8]

-

Remove the solvents by distillation.[8]

-

Hydrolyze the white solid residue with 7.5% HCl aqueous solution and Et₂O.[1]

-

Separate the aqueous phase and extract it twice with Et₂O.[1]

-

Combine all ether phases and dry over magnesium sulfate.[1]

-

Remove all volatile components.[1]

-

Recrystallize the crude white product from ethyl acetate by adding cyclohexane to yield pure this compound.[1]

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.

| Hazard Classifications | GHS Hazard Statements | Precautionary Statements |

| Eye Irritant 2 | H319: Causes serious eye irritation | P264, P280, P305+P351+P338 |

| Skin Irritant 2 | H315: Causes skin irritation | P264, P280, P302+P352 |

| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

This table provides a summary of key safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[9][10]

Applications

The unique electronic properties and structural rigidity imparted by the fluorinated benzene ring make this compound a versatile building block in several advanced applications.

Drug Development and Medicinal Chemistry

Fluorinated organic compounds are of great interest in the pharmaceutical industry. The introduction of fluorine atoms can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity, thereby improving its efficacy and pharmacokinetic profile.[3] this compound serves as a crucial pharmaceutical intermediate in the synthesis of complex drug molecules.[1][3] While specific biological activities of the parent acid are not extensively documented, it is a key precursor for creating novel therapeutic agents. The structural motif of fluorinated aromatic acids is found in various classes of drugs, and the derivatization of this compound can lead to compounds with potential biological activities.

Materials Science: MOFs and Coordination Polymers

This compound is a widely used organic linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[8][11] The fluorinated linker can influence the resulting material's properties, such as thermal stability and gas adsorption characteristics.[8][12] Theoretical studies have suggested that MOFs constructed with this linker may exhibit superior hydrogen storage properties.[8] It has been used to synthesize coordination polymers with various metals, including thallium, lead, zinc, cobalt, nickel, and manganese.[13]

Polymer Chemistry and Other Applications

This compound is also utilized in polymer chemistry as a monomer for the synthesis of high-performance fluorinated polyesters and polyamides.[2] These polymers often exhibit enhanced thermal stability and chemical resistance.[7][12] Additionally, this compound and its derivatives are used in the synthesis of fluorescent dyes and organic electroluminescent materials for applications such as OLEDs.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 652-36-8 [chemicalbook.com]

- 7. テトラフルオロテレフタル酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ruixibiotech.com [ruixibiotech.com]

- 10. calpaclab.com [calpaclab.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound 97 652-36-8 [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic Acid

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Core Properties

2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid, also known as tetrafluoroterephthalic acid, is a fluorinated aromatic compound with the chemical formula C₈H₂F₄O₄.[1] The presence of four fluorine atoms on the benzene ring significantly influences its chemical and physical properties, imparting high thermal stability and chemical resistance due to the strength of the carbon-fluorine bonds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₂F₄O₄ | [1][2] |

| Molar Mass | 238.09 g/mol | [2][3] |

| Melting Point | 275-277 °C (decomposes) | [2] |

| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [2] |

| Appearance | White to light yellow powder or crystal | |

| Solubility | Very faint turbidity in hot water | [2] |

| pKa (Predicted) | 0.95 ± 0.10 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid. A summary of available data is provided in Table 2.

| Spectroscopy | Data Highlights | Reference |

| ¹³C NMR | Data available on PubChem | [3] |

| Infrared (IR) | Spectra available in the NIST WebBook | |

| Mass Spectrometry | Electron ionization mass spectrum available in the NIST WebBook |

Crystallographic Data

The crystal structure of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid has been determined and is available in the Cambridge Structural Database.[3] This information is vital for understanding its solid-state packing and for the design of crystalline materials such as metal-organic frameworks.

Experimental Protocols

Optimized Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic Acid

An optimized, high-yield synthesis starting from 1,2,4,5-tetrafluorobenzene has been reported.[4] This method avoids the formation of the monosubstituted byproduct, simplifying purification.[4]

Materials:

-

1,2,4,5-tetrafluorobenzene

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), dry

-

Carbon dioxide (CO₂), from dry ice

-

Hydrochloric acid (HCl), 7.5% aqueous solution

-

Diethyl ether (Et₂O)

-

Argon or Nitrogen gas

Procedure: [4]

-

In an argon atmosphere, dissolve 2.13 g (14.2 mmol) of 1,2,4,5-tetrafluorobenzene in 250 mL of dry THF and cool the solution to approximately -75 °C.

-

Over a period of 30 minutes, add 25 mL of n-BuLi (40.0 mmol) dropwise while stirring the reaction mixture.

-

Continue stirring for 4 hours at -75 °C.

-

Bubble CO₂ gas, obtained from the sublimation of dry ice, through the solution. The mixture will become a white sludge.

-

Remove the solvent.

-

Hydrolyze the white solid residue with 100 mL of 7.5% aqueous HCl and 100 mL of Et₂O.

-

Separate the aqueous phase and extract it twice more with 100 mL of Et₂O each time.

-

Combine the organic phases.

The following diagram illustrates the workflow for this synthesis.

Purification by Recrystallization

Single crystals of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid dihydrate can be obtained by recrystallization from a water/acetone mixture.[4]

Applications in Research and Development

Metal-Organic Frameworks (MOFs)

A significant application of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid is as a linker molecule in the synthesis of metal-organic frameworks (MOFs). The fluorinated backbone of the linker can impart unique properties to the resulting MOF, such as altered gas adsorption characteristics. Theoretical studies have suggested that MOFs constructed with this linker may exhibit superior hydrogen storage properties.[4]

Drug Development and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance various properties of a drug candidate. These improvements can include:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can prevent metabolic oxidation at that position, potentially increasing the drug's half-life.

-

Increased Lipophilicity: Fluorination can increase a molecule's ability to cross biological membranes, which may improve bioavailability.

-

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH.

-

Modified Binding Affinities: Fluorine atoms can participate in unique non-covalent interactions, such as orthogonal multipolar interactions, which can enhance binding to target proteins.

While these general principles highlight the potential of fluorinated compounds like 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid in drug design, specific studies on the biological activity or its role in signaling pathways are not extensively available in the current literature. It is known to be an environmental transformation product of the pesticide Tefluthrin.[3] Further research is needed to explore the specific biological targets and potential therapeutic applications of this compound and its derivatives.

Safety Information

2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid is classified as an irritant.[3] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

References

Physical and chemical properties of Tetrafluoroterephthalic acid

An In-depth Technical Guide to Tetrafluoroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₈H₂F₄O₄), a fluorinated aromatic dicarboxylic acid, is a pivotal building block in advanced materials science and pharmaceutical development. Its unique properties, imparted by the tetrafluorinated benzene ring, include enhanced thermal stability, chemical resistance, and the ability to modify the pharmacokinetic profiles of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its primary applications. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

2,3,5,6-Tetrafluoroterephthalic acid, CAS number 652-36-8, is a white to off-white crystalline solid.[1][4] It is a derivative of terephthalic acid where the four hydrogen atoms on the benzene ring have been replaced by fluorine atoms. This substitution significantly alters the molecule's electronic properties, stability, and reactivity, making it a valuable intermediate in various fields.[1][2] In the pharmaceutical industry, its incorporation into drug molecules can enhance metabolic stability, bioavailability, and binding affinity.[1][2] Furthermore, it serves as a versatile linker for creating metal-organic frameworks (MOFs) and high-performance fluorinated polymers.[1][5]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. The presence of electron-withdrawing fluorine atoms makes the carboxylic acid groups more acidic compared to terephthalic acid.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [1][2][4] |

| Molecular Formula | C₈H₂F₄O₄ | [2][4][6][7] |

| Molecular Weight | 238.09 g/mol | [2][4][6][8] |

| Melting Point | 275-277 °C (decomposes) | [2][4][7][9] |

| Boiling Point (Predicted) | 337.9 ± 42.0 °C | [7][9] |

| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [4][7][9] |

| Solubility | Sparingly soluble in water; very faint turbidity in hot water.[1][7][9][10] Soluble in organic solvents like DMF and DMSO.[11] | [1][7][9][10][11] |

| pKa (Predicted) | 0.95 ± 0.10 | [1][7] |

| Vapor Pressure | 3.98E-05 mmHg at 25°C | [9][10] |

| Flash Point | 158.1 °C | [9][10] |

Spectroscopic Data

| Spectrum Type | Key Data Points | Source(s) |

| ¹H NMR (acetone-d₆) | δ = 11.2 ppm (s, 2H; COOH) | [5] |

| ¹³C NMR (acetone-d₆) | δ = 160.1 ppm (s; COOH); 145.9 ppm (dm; ¹JCF = 253.1 Hz, C2,3,5,6), 116.4 ppm (m, C1,4) | [5] |

| ¹⁹F NMR (acetone-d₆) | δ = -140.75 ppm (s; F2,3,5,6) | [5] |

| Infrared (IR) | Available from the NIST Chemistry WebBook. The spectrum shows characteristic absorptions for O-H, C=O, and C-F bonds. | [6][8][12] |

| Mass Spectrometry (EI) | Available from the NIST Chemistry WebBook. Molecular ion (M+) at m/z = 238. | [6][8] |

Experimental Protocols

Optimized Synthesis of this compound

An optimized, high-yield synthesis protocol has been developed that avoids the formation of monosubstituted byproducts, thus simplifying purification.[5] The method involves the dilithiation of 1,2,4,5-tetrafluorobenzene followed by carbonation.[5][13]

Materials:

-

1,2,4,5-tetrafluorobenzene (C₆F₄H₂)

-

n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (CO₂), solid (dry ice)

-

Hydrochloric acid (HCl), 7.5% aqueous solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Cyclohexane

-

Argon gas

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1,2,4,5-tetrafluorobenzene (1 equivalent, e.g., 2.13 g) in 250 mL of anhydrous THF.[14]

-

Cooling: Cool the solution to approximately -75 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (2.8 equivalents, e.g., 25 mL of a 1.6 M solution) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -75 °C.[14]

-

Stirring: Stir the reaction mixture at this temperature for 4 hours.

-

Carbonation: Bubble CO₂ gas (generated by sublimating dry ice) through the solution. The reaction mixture will turn into a white slurry.[5][14]

-

Work-up:

-

Drying and Isolation: Combine the organic phases and dry over anhydrous MgSO₄.[5][14] Filter and remove all volatiles under reduced pressure to yield the crude white product.

-

Recrystallization: Recrystallize the crude product from hot ethyl acetate by adding cyclohexane to obtain pure this compound.[5][14] The reported yield for this optimized protocol is approximately 95%.[5]

Applications in Research and Development

The unique structural and electronic properties of this compound make it a highly desirable component in several areas of chemical science.

-

Pharmaceutical Intermediates: The introduction of a tetrafluorinated phenyl ring into a drug candidate can significantly improve its metabolic stability by blocking sites susceptible to oxidative metabolism. It can also alter lipophilicity and binding interactions, potentially enhancing drug efficacy and pharmacokinetics.[2]

-

Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, it serves as an organic linker to construct robust MOFs. The fluorine atoms can be used to tune the properties of the framework, such as pore size, hydrophobicity, and gas sorption characteristics.[1]

-

High-Performance Polymers: It is a monomer used in the synthesis of fluorinated polyesters and polyamides.[11] These polymers exhibit enhanced thermal stability, chemical resistance, and desirable optical properties.[1][3]

-

Organic Electronics: The compound is used as a building block for organic electroluminescent materials for applications in Organic Light-Emitting Diodes (OLEDs).[11]

Safety Information

This compound is an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6][7]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]

- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 652-36-8 [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

Tetrafluoroterephthalic acid molecular structure and formula

An In-depth Technical Guide to Tetrafluoroterephthalic Acid

Introduction

This compound, systematically named 2,3,5,6-tetrafluoroterephthalic acid, is a halogenated aromatic dicarboxylic acid.[1][2] It is a derivative of terephthalic acid with four hydrogen atoms on the benzene ring substituted by fluorine atoms. This substitution significantly alters its chemical and physical properties, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics compared to its non-fluorinated counterpart.[1] At room temperature, it presents as a white to off-white crystalline solid.[1]

Due to its rigid structure and the presence of coordinating carboxylic acid groups, it is a highly valuable building block, or "linker," in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers.[3] Its applications extend to polymer chemistry and as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialty optical materials.[4][5]

Molecular Structure and Properties

The molecular structure consists of a central benzene ring where the hydrogen atoms at positions 2, 3, 5, and 6 are replaced by fluorine atoms. Two carboxylic acid groups are attached at the para (1 and 4) positions.[1] The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic protons.

Molecular Formula and Identifiers

The fundamental identifiers and formula for this compound are summarized below.

| Identifier | Value |

| Molecular Formula | C₈H₂F₄O₄[6] |

| Molecular Weight | 238.09 g/mol [6][7] |

| IUPAC Name | 2,3,5,6-tetrafluoroterephthalic acid[6] |

| CAS Number | 652-36-8[6] |

| SMILES String | OC(=O)c1c(F)c(F)c(C(O)=O)c(F)c1F[7] |

Physicochemical Properties

Key physical and chemical properties are detailed in the following table. The material is a solid at room temperature and is sparingly soluble in water.[1]

| Property | Value |

| Appearance | White to light yellow crystalline powder[2][4] |

| Melting Point | 275-277 °C (decomposes)[7] |

| pKa (Predicted) | 0.95 ± 0.10[2] |

| Topological Polar Surface Area | 74.6 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 8 |

Molecular Structure Visualization

The 2D chemical structure of this compound is depicted below, illustrating the arrangement of atoms.

Experimental Protocols

Optimized Synthesis

An optimized, high-yield synthesis protocol for this compound has been developed, starting from 1,2,4,5-tetrafluorobenzene.[3] This method avoids the formation of significant monosubstituted byproducts, simplifying purification.[3]

Materials:

-

1,2,4,5-tetrafluorobenzene

-

n-Butyllithium (n-BuLi) solution

-

Dry Tetrahydrofuran (THF)

-

Carbon Dioxide (CO₂) (from dry ice)

-

7.5% Hydrochloric acid (HCl) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Cyclohexane

-

Argon atmosphere

Procedure:

-

Dissolve 1 equivalent of 1,2,4,5-tetrafluorobenzene in approximately 250 mL of dry THF in a flask under an argon atmosphere.

-

Cool the solution to approximately -75 °C using a suitable cooling bath.

-

Add 2.8 equivalents of n-BuLi solution dropwise over a period of 30 minutes. Stir the reaction mixture at -75 °C.[4]

-

After stirring for 4 hours, bubble gaseous CO₂ (obtained by sublimating dry ice) through the solution. The reaction mixture will turn into a white slurry.[4]

-

Remove the solvent via rotary evaporation.

-

Hydrolyze the resulting white solid residue with 100 mL of 7.5% aqueous HCl and 100 mL of Et₂O.

-

Perform a liquid-liquid extraction. Separate the aqueous phase and extract it twice more with 100 mL portions of Et₂O.

-

Combine all the organic (ether) phases and dry them over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and remove all volatiles to yield the crude white product.

-

Recrystallize the crude product from ethyl acetate by adding cyclohexane to obtain pure this compound.

This protocol has a reported yield of 95%.[3]

Characterization

The purity and structure of the synthesized compound are typically confirmed by several analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are used to confirm the molecular structure. The purity can be estimated to be >98% if no additional signals are observed.[3]

-

¹H NMR (in acetone-d6): A singlet is observed around δ 11.2 ppm, corresponding to the two equivalent carboxylic acid protons.[3]

-

¹³C NMR (in acetone-d6): Signals appear at approximately δ 160.1 (COOH), δ 145.9 (C-F), and δ 116.4 (C-COOH).[3]

-

¹⁹F NMR (in acetone-d6): A singlet is observed at approximately δ -140.75 ppm.[3]

-

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and detailed information on bond lengths, angles, and crystal packing. The crystal structure of this compound has been determined and is deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 770475.[1][6] It crystallizes in the triclinic space group P1̅.[1]

-

Elemental Analysis: Confirms the mass percentages of carbon and hydrogen in the compound. For C₈H₂F₄O₄, the calculated values are C, 40.35% and H, 0.85%.[3]

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the optimized synthesis and purification of this compound.

Applications in Research and Development

This compound is a versatile compound with significant applications in materials science and chemical synthesis.

-

Metal-Organic Frameworks (MOFs): It is a widely used organic linker for constructing MOFs. The resulting frameworks can exhibit high thermal stability and are explored for gas storage, separation, and catalysis.

-

Polymer Chemistry: The compound is used as a monomer in the synthesis of high-performance fluorinated polymers, such as polyesters and polyamides.[5] These materials often possess enhanced thermal stability, chemical resistance, and desirable optical properties.[5][7]

-

Pharmaceutical and Agrochemical Synthesis: It serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides, providing a key structural motif for new drug development.[4]

-

Optical and Electronic Materials: It is a building block for fluorescent dyes and organic electroluminescent materials used in applications like organic light-emitting diodes (OLEDs).[5]

Safety and Handling

This compound is classified as an irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[7]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. This compound (CAS 652-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 652-36-8 [chemicalbook.com]

- 5. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. chembk.com [chembk.com]

In-Depth Technical Guide to the Physicochemical Properties of C8H2F4O4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and elemental composition of the chemical compound with the molecular formula C8H2F4O4. The information herein is intended to support research and development activities where the precise physicochemical characteristics of this molecule are of importance.

Molecular Properties

The fundamental molecular properties of C8H2F4O4 have been calculated based on its atomic composition. These properties are crucial for a variety of applications, from analytical method development to computational modeling and drug design.

Data Presentation

The calculated molecular weight and elemental analysis for C8H2F4O4 are summarized in the table below. These values are derived from the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

| Property | Value |

| Molecular Formula | C8H2F4O4 |

| Molecular Weight | 254.07 g/mol |

| Elemental Analysis | |

| Carbon (C) | 37.82% |

| Hydrogen (H) | 0.80% |

| Fluorine (F) | 29.90% |

| Oxygen (O) | 25.19% |

Experimental Determination of Molecular Properties

The theoretical data presented above can be experimentally verified using standard analytical techniques. The following section outlines the typical methodologies employed for the determination of molecular weight and elemental composition.

Experimental Protocols

1. Molecular Weight Determination by Mass Spectrometry:

-

Objective: To determine the experimental molecular weight of C8H2F4O4.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Methodology:

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., acetonitrile, methanol).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺·), from which the molecular weight is determined.

-

2. Elemental Analysis by Combustion Analysis:

-

Objective: To determine the percentage composition of Carbon, Hydrogen, and other elements in C8H2F4O4.

-

Instrumentation: An elemental analyzer.

-

Methodology:

-

Sample Preparation: A precise amount of the dry, pure sample is weighed.

-

Combustion: The sample is combusted in a furnace at high temperatures in the presence of a controlled amount of oxygen.

-

Gas Separation and Detection: The combustion products (CO₂, H₂O, and other gases) are passed through a series of columns to separate them. The amount of each gas is then measured by a thermal conductivity detector.

-

Calculation: The percentage of each element is calculated from the masses of the combustion products. Fluorine and Oxygen content are often determined by other specific methods, such as ion chromatography for fluorine and pyrolysis for oxygen.

-

Conceptual Workflow

The logical flow for the characterization of a novel chemical entity like C8H2F4O4 is depicted in the following diagram. This workflow illustrates the key stages from initial synthesis or isolation to the final determination of its fundamental physicochemical properties.

Caption: Workflow for the physicochemical characterization of C8H2F4O4.

A Technical Guide to the Melting Point and Thermal Stability of Tetrafluoroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of Tetrafluoroterephthalic acid (TFTA), a fluorinated aromatic compound of significant interest in materials science and pharmaceutical development. Due to the presence of four fluorine atoms on the benzene ring, TFTA exhibits enhanced chemical and thermal stability compared to its non-fluorinated analog, terephthalic acid.[1][2][3] This document outlines its key thermal properties, details the experimental protocols for their determination, and presents a visual workflow for thermal analysis.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1] Its robust structure, imparted by the strong carbon-fluorine bonds, results in a high melting point and notable thermal resilience.[3]

Quantitative Data Summary

The following table summarizes the key physical and thermal properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | 275-277 °C (with decomposition) | [4][5][6] |

| 275 °C (with decomposition) | [7] | |

| Boiling Point (Predicted) | 337.9 ± 42.0 °C | [5][6] |

| Flash Point (Predicted) | 158.1 °C | [5][6] |

| Thermal Stability | Stable up to 250 °C (for its diammonium salt) | [7] |

It is important to note that this compound decomposes upon melting.[4][5][6][7] One study suggests that recrystallization from water can lead to the formation of a dihydrate, which may exhibit a slightly higher melting point.[7]

Experimental Protocols

The determination of the melting point and thermal stability of compounds like this compound relies on standardized analytical techniques. The most common methods are melting point apparatus, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Melting Point Determination

The melting point is determined by heating a small sample of the material and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.

Thermal Stability Analysis

Thermal stability is often assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide information about decomposition temperatures, phase transitions, and heat flow associated with thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is particularly useful for determining the decomposition temperature.

Methodology:

-

A small, precisely weighed sample (typically 7-20 mg) is placed in a TGA sample pan.[8]

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[7][8]

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots percent weight loss versus temperature, with significant weight loss indicating decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[9]

Methodology:

-

A small amount of the sample (typically 10-20 mg) is encapsulated in a sample pan.[9] An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a controlled rate.

-

The instrument measures the energy required to maintain a zero temperature difference between the sample and the reference.

-

The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. Melting is observed as an endothermic peak.[9]

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound like this compound.

Caption: Workflow for determining the thermal properties of a chemical compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound 97 652-36-8 [sigmaaldrich.com]

- 3. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]

- 4. 四氟对苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal Lifetime Analysis of PET and Recycled PET Fibers - TA Instruments [tainstruments.com]

- 9. analyticalanswersinc.com [analyticalanswersinc.com]

Crystal Structure of Tetrafluoroterephthalic Acid Dihydrate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoroterephthalic acid (H₂tfBDC) is a fluorinated aromatic dicarboxylic acid that serves as a critical building block, or linker, in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). Its rigid structure and the electron-withdrawing nature of the fluorine atoms impart unique properties to the resulting materials. When crystallized in the presence of water, it forms a dihydrate (H₂tfBDC·2H₂O), the structure of which is stabilized by an extensive hydrogen-bonding network.[1] Understanding the precise solid-state arrangement of this dihydrate is crucial for controlling polymorphism, predicting material properties, and designing new crystalline materials with desired topologies and functionalities.

This technical guide provides a comprehensive overview of the crystal structure of 2,3,5,6-tetrafluoroterephthalic acid dihydrate, detailing the experimental protocols for its synthesis and crystallographic analysis, and presenting its key structural features.

Synthesis and Crystallization

The formation of single crystals of tetrafluoroterephthalic acid dihydrate is achieved through a two-stage process: the initial synthesis of the anhydrous acid, followed by a recrystallization step.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid (Anhydrous)

A high-yield synthesis of the anhydrous precursor can be achieved as follows[1]:

-

Reaction Setup: A solution of 1,2,4,5-tetrafluorobenzene in tetrahydrofuran (THF) is prepared.

-

Lithiation: The solution is cooled to approximately -75 °C. More than two equivalents of n-butyllithium (n-BuLi) are added dropwise over 30 minutes, and the resulting suspension is stirred for an additional 30 minutes.

-

Carbonation: Dried carbon dioxide (CO₂) gas is bubbled through the cooled suspension. This is continued for 10 minutes at -70 °C, and then while the mixture is allowed to warm to room temperature over one hour.

-

Hydrolysis: The solution is recooled to 0 °C, and aqueous hydrochloric acid (1M HCl) is added. The mixture is stirred overnight.

-

Purification: Solvents are removed by distillation. The residue is washed with a small amount of pentane. The crude product can be further purified by repeating the lithiation and carbonation steps to yield highly pure 2,3,5,6-tetrafluoroterephthalic acid.[1] Purity is typically assessed by ¹⁹F-NMR spectroscopy.[1]

Experimental Protocol: Crystallization of the Dihydrate

Single crystals of the dihydrate suitable for X-ray diffraction are obtained through a straightforward recrystallization process:

-

The synthesized anhydrous 2,3,5,6-tetrafluoroterephthalic acid is dissolved in a water/acetone mixture.

-

Slow evaporation of the solvent mixture yields colorless single crystals of the dihydrate, H₂tfBDC·2H₂O.[1]

Crystal Structure Determination

The molecular and crystal structure was elucidated using single-crystal X-ray diffraction.

Experimental Protocol: X-ray Diffraction Analysis

The data collection and structure refinement process is outlined below[1]:

-

Crystal Mounting: An isolated single crystal is mounted in a sealed glass capillary.

-

Data Collection: Diffraction data are collected on a single-crystal diffractometer (e.g., Stoe IPDS II or Bruker APEX-II) using Molybdenum Kα radiation (MoKα).

-

Data Reduction: The raw diffraction data are processed and reduced using appropriate software packages (e.g., Stoe program package).

-

Structure Solution: The crystal structure is solved using direct methods or Patterson synthesis with software such as SIR-92 or SHELXS.

-

Structure Refinement: The structural model is completed and refined using difference Fourier maps and full-matrix least-squares on F² with software like SHELXL-97. All non-hydrogen atoms are typically refined anisotropically.

Crystallographic Data and Structure Analysis

This compound dihydrate crystallizes in the monoclinic system. The key crystallographic data are summarized in Table 1.

Crystal Data

| Parameter | Value |

| Chemical Formula | C₈H₂F₄O₄·2H₂O |

| Formula Weight | 274.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z | 2 |

| Unit Cell Dimensions | Data available from the Cambridge Crystallographic Data Centre |

| CCDC Deposition No. | 770476 |

Full crystallographic data, including unit cell parameters, atomic coordinates, and bond lengths/angles, can be obtained free of charge from the Cambridge Crystallographic Data Centre (CCDC) via --INVALID-LINK--, quoting deposition number 770476.[1]

Structural Analysis: The Hydrogen Bonding Network

The defining feature of the H₂tfBDC·2H₂O crystal structure is its extensive and robust hydrogen-bonding network.[1] Unlike the anhydrous form, where carboxylic acid groups typically form dimers, the presence of water molecules in the dihydrate fundamentally alters the intermolecular interactions.

The water molecules act as bridges, connecting the this compound molecules. Each carboxylic acid group engages in hydrogen bonding with the water molecules, which in turn hydrogen-bond to adjacent acid molecules. This creates a layered or three-dimensional supramolecular architecture, satisfying the hydrogen bond donor and acceptor capabilities of both the acid and water molecules.

Conclusion

The crystal structure of 2,3,5,6-tetrafluoroterephthalic acid dihydrate has been unambiguously determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic P2₁/c space group. The incorporation of two water molecules per formula unit fundamentally directs the solid-state packing, resulting in an extensive hydrogen-bonding network that is distinct from the anhydrous form. This well-defined structure provides a critical reference for researchers in materials science and drug development, offering insights into the supramolecular synthons involving fluorinated carboxylic acids and their role in crystal engineering.

References

Spectroscopic Profile of Tetrafluoroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tetrafluoroterephthalic acid, a key building block in the development of advanced materials and pharmaceuticals. This document presents nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data, along with detailed experimental protocols to aid in the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR spectral data.

NMR Data

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound in Acetone-d₆ [1]

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | 11.2 | singlet | - | COOH |

| ¹³C | 160.1 | singlet | - | C OOH |

| 145.9 | doublet of multiplets | ¹JCF = 253.1 | C 2, C 3, C 5, C 6 | |

| 116.4 | multiplet | - | C 1, C 4 | |

| ¹⁹F | -140.75 | singlet | - | F 2, F 3, F 5, F 6 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 2,3,5,6-tetrafluoroterephthalic acid (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as acetone-d₆.[1] The solution should be homogeneous and free of any solid particles.

Instrumentation and Acquisition: NMR spectra are typically acquired on a spectrometer operating at a field strength of 400 MHz or higher. For the acquisition of ¹³C spectra of fluorinated compounds, ¹H and ¹⁹F double decoupling can be employed to simplify the spectra and enhance the signal-to-noise ratio. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used for ¹H, ¹³C, and ¹⁹F acquisitions.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in this compound.

IR Spectral Data

The NIST Chemistry WebBook provides a reference IR spectrum for 2,3,5,6-tetrafluoroterephthalic acid. The spectrum was obtained from a solid sample prepared as a split mull, using Fluorolube for the 3800-1330 cm⁻¹ region and Nujol for the 1330-400 cm⁻¹ region.[2] Key vibrational bands are expected for the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-F stretching modes.

Table 2: Predicted Key IR Absorption Regions for this compound

| Wavenumber Range (cm⁻¹) | Vibration |

| 3300 - 2500 | O-H stretch (broad, characteristic of carboxylic acid dimers) |

| 1720 - 1680 | C=O stretch |

| 1440 - 1395 | O-H bend |

| 1300 - 1000 | C-F stretch |

| 1250 - 1020 | C-O stretch |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on the molecular vibrations of this compound. While a publicly available, comprehensive Raman spectrum with peak assignments for 2,3,5,6-tetrafluoroterephthalic acid is not readily found in the searched literature, data for the closely related terephthalic acid can provide some insight into the expected vibrational modes.[3][4][5] For fluorinated compounds, strong Raman scattering from C-F bonds is also anticipated.

Expected Raman Active Modes

Based on the structure of this compound, the following Raman active modes are expected:

-

Aromatic C-C stretching: Bands in the region of 1600-1400 cm⁻¹.

-

Carboxylic acid C=O stretching: A band typically around 1650 cm⁻¹.

-

C-F stretching: Strong bands in the 1300-1000 cm⁻¹ region.

-

Ring breathing modes: Characteristic vibrations of the benzene ring.

Experimental Protocol for Raman Spectroscopy

Sample Preparation: A small amount of the solid, powdered this compound is placed on a microscope slide or in a sample holder.

Instrumentation and Acquisition: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of approximately 200 to 3500 cm⁻¹.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]

- 3. Fourier transform infrared and raman spectra, vibrational assignment and ab initio calculations of terephthalic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Raman spectra of terephthalic acid crystals in the temperature range 5K-300K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Quantum Chemical Calculations for Tetrafluoroterephthalic Acid: A Technical Guide

Introduction

Tetrafluoroterephthalic acid (H₂tfBDC), a fluorinated analog of terephthalic acid, is a crucial building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2][3] Its unique electronic and structural properties, conferred by the electron-withdrawing fluorine atoms, make it a subject of significant interest in materials science and drug development. Quantum chemical calculations provide a powerful theoretical framework for elucidating the molecular geometry, vibrational modes, and electronic characteristics of this compound, offering insights that complement and guide experimental studies. This guide details the computational methodologies, presents key calculated data, and outlines the experimental protocols for the study of this compound.

Computational Methodology

The theoretical investigation of this compound is predominantly carried out using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.[4][5]

Computational Details:

-

Software: Calculations are typically performed using quantum chemistry software packages like Gaussian.[4][6]

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice.[6][7]

-

Basis Set: A common and effective basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[6]

-

Environment: Initial geometry optimizations and frequency calculations are often performed in the gas phase to model an isolated molecule. To simulate more realistic conditions, the effect of a solvent can be incorporated using a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM).[4][6]

The computational process begins with the optimization of the molecular geometry to find the lowest energy conformation. Following this, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8][9] Further analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties.[6][10][11]

Data Presentation

The following tables summarize the key quantitative data obtained from quantum chemical calculations for this compound, alongside available experimental data for comparison.

Table 1: Optimized Molecular Geometry Parameters

The molecular structure of this compound has been determined experimentally via single-crystal X-ray diffraction.[1][3] Theoretical calculations aim to reproduce these geometric parameters.

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 | ~1.39 |

| C-F | ~1.35 | ~1.35 | |

| C-C (carboxyl) | ~1.50 | ~1.50 | |

| C=O | ~1.21 | 1.219[1] | |

| C-O | ~1.35 | 1.304[1] | |

| Bond Angles | C-C-C (aromatic) | ~120 | ~120 |

| F-C-C | ~120 | ~120 | |

| O=C-O | ~123 | ~123 | |

| C-C=O | ~124 | ~124 | |

| Dihedral Angle | C-C-C=O | Variable* | 39.9 (in dihydrate)[1] |

*The dihedral angle between the carboxylic acid group and the benzene ring can vary due to rotational freedom. The planarity is influenced by intermolecular interactions, such as hydrogen bonding in the solid state.

Table 2: Calculated Vibrational Frequencies and Experimental Assignments

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.[9] The NIST Chemistry WebBook provides experimental IR spectral data for this compound.[12][13]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Peak (cm⁻¹) |

| O-H stretch | ~3500-3700 | Broad band ~2500-3300 |

| C=O stretch | ~1750 | ~1700 |

| C=C aromatic stretch | ~1600 | ~1600 |

| C-O stretch | ~1300 | ~1300 |

| C-F stretch | ~1100-1200 | ~1150 |

| O-H bend | ~900 | ~930 |

Table 3: Electronic Properties

The energies of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity and electronic transitions.[6][11] The HOMO-LUMO energy gap is an indicator of molecular stability.

| Property | Calculated Value (eV) |

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 |

Experimental Protocols

Experimental validation is essential to confirm the accuracy of computational predictions.

1. Single-Crystal X-ray Diffraction

-

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.

-

Methodology:

-

High-quality single crystals of this compound are grown, often by slow evaporation from a suitable solvent mixture (e.g., water/acetone).[1][3]

-

A crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.

-

The diffraction pattern of scattered X-rays is collected as the crystal is rotated.

-

The collected data is processed to determine the electron density distribution within the crystal, from which the atomic positions are derived and the molecular structure is refined.

-

2. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

-

Objective: To measure the vibrational frequencies of the molecule's functional groups. FTIR and Raman spectroscopy are complementary techniques.[14]

-

Methodology (FTIR):

-

A solid sample of this compound is prepared, typically as a KBr pellet or a mull (e.g., Nujol).[12]

-

The sample is placed in the path of a broad-spectrum infrared beam.

-

The instrument measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The resulting data is presented as a spectrum of absorbance or transmittance versus wavenumber.[14][15]

-

-

Methodology (Raman):

-

A solid or dissolved sample is illuminated with a monochromatic laser source.

-

The light scattered by the sample is collected and analyzed.

-

A small fraction of the scattered light is shifted in frequency (the Raman effect) due to inelastic scattering from the molecule's vibrational modes. A spectrum of intensity versus the Raman shift (in cm⁻¹) is generated.[14]

-

Visualizations

Diagram 1: Quantum Chemical Calculation Workflow

Caption: Workflow for quantum chemical calculations.

Diagram 2: Integration of Theory and Experiment

Caption: Relationship between theoretical and experimental studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Optimized synthesis of this compound: a versatile linking ligand for the construction of new coordination polymers and metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tkm.kit.edu [tkm.kit.edu]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. arxiv.org [arxiv.org]

Health and safety information for Tetrafluoroterephthalic acid

An In-depth Technical Guide to the Health and Safety of Tetrafluoroterephthalic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of chemical reagents is paramount for ensuring a safe laboratory environment. This technical guide provides a comprehensive overview of the known health and safety information for this compound (CAS No. 652-36-8).

Chemical Identification

This compound is a fluorinated aromatic compound.[1] At room temperature, it exists as a white to off-white crystalline solid.[2]

| Identifier | Value |

| Chemical Name | 2,3,5,6-Tetrafluoroterephthalic acid |

| Synonyms | 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid, Perfluoroterephthalic acid |

| CAS Number | 652-36-8[1][3][4][5][6][7] |

| Molecular Formula | C₈H₂F₄O₄[3][4][5][7] |

| Molecular Weight | 238.09 g/mol [3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2][3][5][8][9][10][11]

| GHS Classification | Details |

| Pictogram | |

| Signal Word | Warning [2][3][4][5][10] |

| Hazard Statements | H315: Causes skin irritation.[2][3][4][5][8][9][10] H319: Causes serious eye irritation.[2][3][4][5][8][9][10] H335: May cause respiratory irritation.[2][3][5][8][9][10] |

| Precautionary Statements | Prevention: P261, P264, P271, P280[3][5][8][10] Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364[2][3][4][8] Storage: P403+P233, P405[3][8][12] Disposal: P501[3][8][12] |

Toxicological Information

While detailed toxicological studies are limited, the available data indicates that this compound may pose moderate health risks upon exposure.[2] It is not currently classified as a carcinogen by major regulatory agencies.[2]

| Exposure Route | Effects |

| Inhalation | May cause respiratory irritation.[2][3][8][9] Symptoms can include coughing, wheezing, and shortness of breath. |

| Skin Contact | Causes skin irritation.[2][3][4][8][9] Prolonged contact may lead to mild dermal irritation.[2] |

| Eye Contact | Causes serious eye irritation.[2][3][4][8][9] |

| Ingestion | May lead to irritation of the gastrointestinal system.[2] |

First-Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first-aid procedures.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][12] If you feel unwell, call a POISON CENTER or doctor.[12] |

| Skin Contact | Wash the affected area with plenty of soap and water.[4][12] If skin irritation occurs, get medical advice or attention.[4] Contaminated clothing should be removed and washed before reuse.[4][8] |

| Eye Contact | Rinse cautiously with water for several minutes.[4][12] If present and easy to do, remove contact lenses.[4][12] Continue rinsing.[4][12] If eye irritation persists, seek medical advice or attention.[4] |

| Ingestion | Clean the mouth with water and drink plenty of water afterwards.[8][12] If symptoms occur, get medical attention.[8][12] |

Handling, Storage, and Personal Protection

Proper handling and storage procedures, along with the use of appropriate personal protective equipment (PPE), are essential for minimizing the risk of exposure.

Handling and Storage

| Aspect | Recommendations |

| Handling | Wash hands and face thoroughly after handling.[4] Use only in a well-ventilated area or outdoors.[8][12] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][12] Avoid contact with skin, eyes, and clothing. |

| Storage | Store in a well-ventilated place and keep the container tightly closed.[8][12] Store in a cool, dark, and dry place.[4] Keep away from incompatible materials such as oxidizing agents.[4] |

Exposure Controls and Personal Protective Equipment

| PPE | Specifications |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are required.[4] A face shield may be necessary in situations with a higher risk of splashing.[4] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber).[4] Protective clothing and boots should be worn as needed.[4] |

| Respiratory Protection | A dust respirator (e.g., N95) should be used if dust is generated and ventilation is inadequate. |

| Engineering Controls | Work should be conducted in a well-ventilated area.[8][12] A local exhaust system or a chemical fume hood is recommended. Ensure that eyewash stations and safety showers are readily accessible.[12] |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not available in publicly accessible safety data sheets or chemical databases. These protocols are typically found in specialized toxicology literature. Researchers requiring this level of detail should consult relevant peer-reviewed scientific journals.

Spill Response Workflow

A systematic approach is crucial for safely managing a spill of this compound. The following diagram outlines a general workflow for spill response.

Caption: Workflow for handling a chemical spill.

References

- 1. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | 652-36-8 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound [webbook.nist.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 652-36-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. This compound | 652-36-8 [amp.chemicalbook.com]

- 11. This compound [chembk.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to High-Purity Tetrafluoroterephthalic Acid for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, securing high-purity reagents is paramount to the integrity and success of their work. Tetrafluoroterephthalic acid (TFTA), a fluorinated aromatic dicarboxylic acid, is an increasingly important building block in the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of high-purity TFTA, with a focus on its relevance to the pharmaceutical industry.

Commercial Availability and Purity

High-purity this compound is available from several commercial suppliers, though the standard purity offered is typically around 97%. For applications in pharmaceutical research and development, where impurity profiles can significantly impact experimental outcomes and regulatory approval, sourcing TFTA with the highest possible purity is critical.

A summary of prominent suppliers and their standard product specifications is provided in the table below. It is important to note that while certificates of analysis (CoAs) are available from suppliers, they are often lot-specific and may not be publicly accessible. Researchers are advised to request lot-specific CoAs to obtain detailed information on impurity profiles. To date, no commercial suppliers have been identified that explicitly offer TFTA with a purity exceeding 99% as a standard catalog item.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Melting Point (°C) |

| Sigma-Aldrich (Merck) | 97%[1] | 652-36-8[1] | C₈H₂F₄O₄[1] | 275-277 (dec.)[1] |

| Tokyo Chemical Industry (TCI) | >97.0%[2] | 652-36-8[2] | C₈H₂F₄O₄[2] | Not specified |

| Oakwood Chemical | 97%[3] | 652-36-8[3] | C₈H₂F₄O₄[3] | 275-277 (dec.)[3] |

| BLD Pharm | Not specified | 652-36-8[4] | C₈H₂F₄O₄[4] | Not specified |

| Lab Pro Inc. | Min. 97.0%[5] | 652-36-8[5] | C₈H₂F₄O₄[5] | Not specified |

High-Purity Synthesis Protocol

For research requiring TFTA with a purity greater than that which is commercially available, a laboratory-scale synthesis can be performed. An optimized protocol has been reported that yields a product with a purity of >98% after recrystallization.[6]

Experimental Methodology

Materials:

-

1,2,4,5-tetrafluorobenzene

-

n-butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Cyclohexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A solution of 1,2,4,5-tetrafluorobenzene in dry THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon) and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A stoichiometric excess of n-butyllithium (2.5 equivalents) is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred for 4 hours at this temperature.

-

Carbonation: The reaction mixture is then quenched by the addition of crushed dry ice. The mixture is allowed to warm to room temperature overnight.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in water and acidified with concentrated HCl. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is purified by recrystallization from a mixture of ethyl acetate and cyclohexane to yield pure 2,3,5,6-tetrafluoroterephthalic acid.[6]

Purity Analysis: The purity of the synthesized TFTA can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and X-ray Powder Diffraction (XRPD).

References

- 1. This compound 97 652-36-8 [sigmaaldrich.com]

- 2. This compound | 652-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound [oakwoodchemical.com]

- 4. 652-36-8|2,3,5,6-Tetrafluoroterephthalic acid|BLD Pharm [bldpharm.com]

- 5. labproinc.com [labproinc.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Tetrafluoroterephthalic Acid from 1,2,4,5-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimized synthesis of tetrafluoroterephthalic acid (H₂tfBDC), a crucial building block in the development of coordination polymers, metal-organic frameworks (MOFs), and as a pharmaceutical intermediate.[1][2][3] The primary synthetic route discussed is the direct carboxylation of 1,2,4,5-tetrafluorobenzene.

Synthetic Pathway Overview

The most efficient and high-yielding synthesis of this compound from 1,2,4,5-tetrafluorobenzene involves a two-step process: monolithiation or dilithiation of the aromatic ring followed by carboxylation with carbon dioxide.[1] The reaction proceeds via an organolithium intermediate. By carefully controlling the stoichiometry of n-butyllithium, either the monosubstituted or the desired disubstituted product can be favored. For the synthesis of this compound, a surplus of n-butyllithium is essential to achieve high yields and minimize the formation of the monosubstituted byproduct, 2,3,5,6-tetrafluorobenzoic acid.[1]

An optimized protocol achieves a high yield of up to 95% for pure 2,3,5,6-tetrafluoroterephthalic acid.[1][4] This method avoids the need for extensive and time-consuming purification procedures that were a drawback of earlier synthetic approaches which reported yields around 67%.[1]

Reaction Pathway

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from an optimized synthesis protocol.[1]

| Parameter | Value |

| Reactants | |

| 1,2,4,5-Tetrafluorobenzene | 1.0 equiv (e.g., 2.13 g, 14.2 mmol) |

| n-Butyllithium (n-BuLi) | >2.0 equiv (e.g., 2.8 equiv, 40.0 mmol) |

| Tetrahydrofuran (THF), dry | ~250 mL |

| Carbon Dioxide (CO₂) | Excess (from dry ice) |

| Reaction Conditions | |

| Temperature | -75 °C |

| Reaction Time (after n-BuLi addition) | 4 hours |

| Product | |

| Yield of this compound | 95% |

| Melting Point | 275 °C (decomposition) |

Detailed Experimental Protocols

The following protocols are based on established and optimized procedures for the synthesis of this compound.[1][2]